tert-Butyl 2-oxotetrahydropyrimidine-1(2H)-carboxylate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
tert-Butyl 2-oxotetrahydropyrimidine-1(2H)-carboxylate: is a chemical compound belonging to the class of pyrimidines, which are aromatic heterocyclic compounds containing two nitrogen atoms at positions 1 and 3 of the six-membered ring . Pyrimidines are known for their wide range of pharmacological effects, including antioxidant, antibacterial, antiviral, antifungal, antituberculosis, and anti-inflammatory properties .
Preparation Methods
The synthesis of tert-Butyl 2-oxotetrahydropyrimidine-1(2H)-carboxylate involves several steps. One common method includes the reaction of a pyrimidine derivative with tert-butyl chloroformate under specific conditions . The reaction typically requires a solvent such as acetonitrile and a base like N,N-dimethylaniline . The mixture is then warmed to a specific temperature and refluxed under a nitrogen atmosphere . Industrial production methods may involve similar synthetic routes but on a larger scale with optimized reaction conditions to ensure higher yields and purity.
Chemical Reactions Analysis
tert-Butyl 2-oxotetrahydropyrimidine-1(2H)-carboxylate undergoes various chemical reactions, including oxidation, reduction, and substitution . Common reagents used in these reactions include oxidizing agents like tert-butyl hydroperoxide and reducing agents such as sodium borohydride . The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield tert-butyl 2-oxo-3-hydroxytetrahydropyrimidine-1(2H)-carboxylate, while reduction could produce tert-butyl 2-aminotetrahydropyrimidine-1(2H)-carboxylate .
Scientific Research Applications
tert-Butyl 2-oxotetrahydropyrimidine-1(2H)-carboxylate has several scientific research applications. In chemistry, it is used as a building block for the synthesis of more complex pyrimidine derivatives . In biology and medicine, it has been studied for its potential anti-inflammatory and antiviral properties . The compound has also been explored for its role in inhibiting specific enzymes and pathways involved in various diseases . Additionally, it has applications in the pharmaceutical industry as a precursor for drug development .
Mechanism of Action
The mechanism of action of tert-Butyl 2-oxotetrahydropyrimidine-1(2H)-carboxylate involves the inhibition of specific enzymes and pathways . For instance, pyrimidine-based compounds are known to inhibit cyclooxygenase (COX) enzymes, thereby reducing the production of prostaglandin E2 (PGE2), a key mediator of inflammation . This inhibition helps in reducing inflammation and associated symptoms . The compound may also target other molecular pathways involved in disease progression, making it a potential candidate for therapeutic applications .
Comparison with Similar Compounds
tert-Butyl 2-oxotetrahydropyrimidine-1(2H)-carboxylate can be compared with other pyrimidine derivatives such as trifluoromethyl-substituted pyrimidines and phenyl-substituted pyrimidines . While these compounds share a similar core structure, their substituents and functional groups can significantly influence their pharmacological properties . For example, trifluoromethyl-substituted pyrimidines may exhibit different inhibitory potentials against COX enzymes compared to tert-butyl-substituted pyrimidines . The unique tert-butyl group in this compound contributes to its distinct chemical and biological properties .
Properties
Molecular Formula |
C9H16N2O3 |
---|---|
Molecular Weight |
200.23 g/mol |
IUPAC Name |
tert-butyl 2-oxo-1,3-diazinane-1-carboxylate |
InChI |
InChI=1S/C9H16N2O3/c1-9(2,3)14-8(13)11-6-4-5-10-7(11)12/h4-6H2,1-3H3,(H,10,12) |
InChI Key |
CDPWLLTUOZVYDW-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C)OC(=O)N1CCCNC1=O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.